Benzo[1,2-b:4,5-b']difuran-4,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[1,2-b:4,5-b']difuran-4,8-dione is a chemical compound with the molecular formula C₁₀H₄O₄ and a molecular weight of 188.14 g/mol . . This compound is notable for its unique structure, which includes two oxygen atoms incorporated into a fused ring system. It is used in various scientific research applications, particularly in the fields of organic electronics and materials science .
Vorbereitungsmethoden
The synthesis of Benzo[1,2-b:4,5-b']difuran-4,8-dione typically involves the reaction of pyromellitic anhydride with 2-thienyl-acetic acid . The reaction is carried out in the presence of sodium acetate and N-methyl-2-pyrrolidone (NMP) at 205°C for 3 hours . The resulting product is then purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and higher yields .
Analyse Chemischer Reaktionen
Benzo[1,2-b:4,5-b']difuran-4,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzo[1,2-b:4,5-b']difuran-4,8-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Benzo[1,2-b:4,5-b']difuran-4,8-dione involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Benzo[1,2-b:4,5-b']difuran-4,8-dione can be compared with other similar compounds, such as:
1-Oxa-5-thia-s-indacene-4,8-dione: This compound has a similar structure but includes a sulfur atom instead of an oxygen atom.
3-phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-s-indacene-2,6-dione: This derivative has additional phenyl and tetrahydrofurfuryloxy groups, which may alter its properties and applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for various applications in organic electronics and materials science .
Eigenschaften
Molekularformel |
C10H4O4 |
---|---|
Molekulargewicht |
188.14 g/mol |
IUPAC-Name |
furo[2,3-f][1]benzofuran-4,8-dione |
InChI |
InChI=1S/C10H4O4/c11-7-5-1-3-13-9(5)8(12)6-2-4-14-10(6)7/h1-4H |
InChI-Schlüssel |
LWMMNLNYIIDGAO-UHFFFAOYSA-N |
SMILES |
C1=COC2=C1C(=O)C3=C(C2=O)C=CO3 |
Kanonische SMILES |
C1=COC2=C1C(=O)C3=C(C2=O)C=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.